Butyryl timolol

描述

丁酰替莫洛尔是一种已知作为替莫洛尔的 prodrug 的化合物,替莫洛尔是一种非选择性 β-肾上腺素受体阻滞剂。替莫洛尔通常用于治疗青光眼和眼压升高。 丁酰替莫洛尔增强了替莫洛尔的角膜渗透性,使其在眼部应用中更有效 .

准备方法

合成路线和反应条件

丁酰替莫洛尔可以通过替莫洛尔与丁酸的酯化反应合成。该反应通常涉及使用硫酸或对甲苯磺酸等催化剂在回流条件下进行。 然后通过蒸馏或重结晶纯化反应混合物,以获得高纯度的丁酰替莫洛尔 .

工业生产方法

在工业环境中,丁酰替莫洛尔的生产遵循类似的合成路线,但规模更大。该过程涉及连续流动反应器,以保持一致的反应条件并提高产率。 使用自动化纯化系统可确保最终产品的高纯度 .

化学反应分析

反应类型

丁酰替莫洛尔经历了几种类型的化学反应,包括:

水解: 在水和酶的存在下,丁酰替莫洛尔水解释放替莫洛尔。

氧化: 丁酰替莫洛尔可以被氧化形成各种副产物,具体取决于使用的氧化剂。

常用试剂和条件

水解: 使用酯酶的酶促水解。

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

取代: 烷基卤化物和强碱等试剂用于取代反应.

形成的主要产物

水解: 替莫洛尔。

氧化: 丁酰替莫洛尔的各种氧化衍生物。

取代: 取代的酯和其他衍生物.

科学研究应用

Chemistry

Butyryl timolol serves as a model compound for studying:

- Ester Hydrolysis: Investigating the kinetics and mechanisms involved in ester bond cleavage.

- Beta-Adrenergic Blocking Activity: Understanding the pharmacodynamics associated with beta-blockers.

Biology

Research has focused on:

- Cellular Signaling Pathways: Examining how this compound influences cellular responses mediated by beta-adrenergic receptors.

- Ocular Pharmacokinetics: Assessing its absorption and distribution in ocular tissues compared to timolol.

Medicine

The primary medical applications include:

- Ocular Research: Enhancing the delivery of timolol to treat glaucoma effectively. Studies indicate that this compound improves ocular absorption significantly—up to 5.5 times greater than timolol itself—while maintaining comparable systemic absorption levels .

- Drug Formulation Development: Used in developing advanced drug delivery systems aimed at improving therapeutic outcomes in ocular medications.

Ocular Absorption Study

A study conducted on pigmented rabbits demonstrated that lower concentrations of this compound could significantly enhance the therapeutic index by improving ocular absorption while minimizing systemic effects. The study reported a fifteenfold improvement in the ratio of aqueous humor to plasma concentrations when using a lower dose of the prodrug .

Phototoxicity Investigation

A recent study assessed the potential phototoxicity of timolol and its derivatives under UV/VIS irradiation conditions, highlighting safety considerations for ocular applications . The findings indicated varying degrees of cell viability when exposed to different concentrations of timolol, emphasizing the need for careful dosage management in clinical settings.

作用机制

丁酰替莫洛尔作为 prodrug 存在,这意味着它在给药后转化为其活性形式替莫洛尔。转化通过眼部的酶促水解发生。 然后替莫洛尔通过阻断 β-肾上腺素受体发挥作用,减少眼内房水的产生,从而降低眼压 .

相似化合物的比较

类似化合物

替莫洛尔: 丁酰替莫洛尔的活性形式,直接用于眼部治疗。

左布诺洛尔: 另一种用于治疗青光眼的 β-肾上腺素受体阻滞剂。

贝塔乐尔: 一种选择性 β1-肾上腺素受体阻滞剂,用于类似的适应症.

丁酰替莫洛尔的独特性

丁酰替莫洛尔的独特性在于其与替莫洛尔相比增强的角膜渗透性。 这种特性使其在将活性药物输送到眼部目标部位方面更有效,从而改善治疗效果 .

生物活性

Butyryl timolol, a prodrug of timolol, is primarily recognized for its enhanced ocular penetration and therapeutic efficacy in treating conditions such as glaucoma and infantile hemangiomas. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and research findings.

Overview of this compound

This compound is synthesized to improve the delivery of timolol, a non-selective beta-adrenergic blocker. It enhances the corneal penetration of timolol, making it more effective in ocular applications. The compound is also studied for its effects on cellular signaling pathways involving beta-adrenergic receptors, which play a crucial role in various physiological responses.

This compound functions by hydrolyzing to form timolol upon contact with biological tissues. This conversion allows for localized therapeutic effects while minimizing systemic absorption. The prodrug's lipophilic nature facilitates better skin permeation compared to timolol itself, making it particularly useful in dermatological applications .

Pharmacological Properties

- Beta-Adrenergic Blockade : Like timolol, this compound blocks beta-adrenergic receptors, which can lead to reduced intraocular pressure (IOP) in glaucoma patients.

- Antioxidant Activity : Research indicates that timolol exhibits direct antioxidant properties, protecting endothelial cells from oxidative stress. This activity is hypothesized to contribute to its therapeutic effects against glaucoma .

- Enhanced Skin Penetration : Studies demonstrate that this compound shows superior skin permeation compared to timolol maleate, making it more effective for topical treatments .

Case Studies and Experimental Data

- Ocular Absorption Study :

-

Transdermal Transport Evaluation :

- In vitro and in vivo studies revealed that this compound did not cause skin irritation and exhibited low cytotoxicity while demonstrating enhanced permeation properties compared to timolol maleate. This research supports its use in treating infantile hemangiomas effectively without adverse effects .

- Antioxidant Mechanism :

Table 1: Comparison of Biological Activities

| Property | This compound | Timolol Maleate |

|---|---|---|

| Ocular Absorption | 5.5 times greater | Baseline |

| Skin Permeation | Superior | Standard |

| Cytotoxicity | Low | Moderate |

| Antioxidant Activity | Present | Present |

Table 2: Effects on Endothelial Cells

| Treatment | Cell Viability (%) | Lipid Peroxidation (TBARS) | DNA Oxidative Damage |

|---|---|---|---|

| Control | 100 | Baseline | Baseline |

| Oxidative Stress | 18 | Increased (3-fold) | Increased (64-fold) |

| Timolol | 95 | Increased (1.3-fold) | Increased (3.6-fold) |

属性

IUPAC Name |

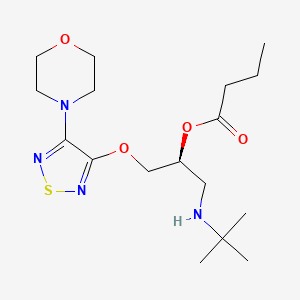

[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJCFKQCZRWRRM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H](CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147580 | |

| Record name | Butyryl timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106351-79-5 | |

| Record name | Butyryl timolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106351795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyryl timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。